1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane
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Overview
Description
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a cyclobutyl group, a pyridin-2-ylmethyl group, and a diazepan-1-yl group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane typically involves multiple steps, including the formation of the triazolopyridazine core and the subsequent introduction of the cyclobutyl and diazepan-1-yl groups. . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyridazine core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been explored for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise in drug discovery and development, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(pyridin-2-yl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole core but differ in the presence of a thiadiazine ring instead of a pyridazine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different biological activities.
Triazolo[4,3-a]pyrazines: These compounds have a triazole ring fused to a pyrazine ring and are known for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
Properties
IUPAC Name |
3-cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-2-10-21-17(7-1)15-25-11-4-12-26(14-13-25)19-9-8-18-22-23-20(27(18)24-19)16-5-3-6-16/h1-2,7-10,16H,3-6,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOLAAMNFUJBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)CC5=CC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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